3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
3,7,9-Trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound featuring a fused triazino-purine-dione scaffold. Its structure includes three methyl groups at positions 3, 7, and 9, and a 2-methylallyl substituent at position 1. Structural analogs in the evidence (e.g., chlorophenyl or benzyl derivatives) suggest that substituent variations significantly influence physicochemical and biological properties .
Propriétés
IUPAC Name |
3,7,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-8(2)6-20-13-15-11-10(19(13)7-9(3)16-20)12(21)18(5)14(22)17(11)4/h1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENRHAXIDSECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function.
Mode of Action
This selective binding is crucial for its mode of action. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound.
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation. Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers.
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells. It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners. The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is characterized by its white crystalline solid appearance and is insoluble in water This could affect its distribution and absorption in the body
Activité Biologique
3,7,9-Trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound belonging to the class of purines and triazines. Its unique structure enables a range of biological activities that have been the subject of various scientific studies. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring fused with a purine system. The presence of multiple methyl groups and an allyl side chain contributes to its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
| Molecular Formula | C12H16N6O2 |
| Molecular Weight | 252.30 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in nucleotide metabolism and cell proliferation. This inhibition disrupts various biochemical pathways critical for cancer cell survival.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range. Specific compounds were found to outperform standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of efficacy .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Microbial Inhibition : Studies have shown that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated several derivatives of triazino-purines for their anticancer properties. Among them, one derivative demonstrated IC50 values significantly lower than those of established drugs. The mechanism was linked to thymidylate synthase inhibition, a critical enzyme in DNA synthesis .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of synthesized triazine derivatives. The study highlighted that specific compounds exhibited strong inhibition against S. aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Comparaison Avec Des Composés Similaires
Table 1: Substituent Comparison of Triazino-Purine-Dione Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 2-methylallyl group at R1 introduces an unsaturated aliphatic chain, contrasting with the isopropyl () or benzyl groups (). This may enhance conformational flexibility or alter metabolic stability .
- Aromatic vs. Aliphatic Groups: Chlorophenyl () or phenyl () substituents at R3 likely improve binding to hydrophobic pockets in biological targets compared to the methyl group in the target compound.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis:
- Limited thermal data (e.g., melting points) are available for triazino-purine-diones in the evidence, though diethyl derivatives () show higher thermal stability .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how can reaction parameters be optimized?
- Methodological Answer : Begin with stepwise alkylation and cyclization reactions, using methylallyl groups as nucleophiles. Employ Design of Experiments (DoE) to optimize temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst load (e.g., Pd/C or organocatalysts). Monitor purity via UPLC (Ultra Performance Liquid Chromatography) with UV detection at 254 nm, referencing protocols for analogous purine derivatives . Post-synthesis, apply membrane separation technologies (e.g., nanofiltration) to isolate the compound from by-products, as outlined in CRDC subclass RDF2050104 .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar purine-diones (e.g., theobromine derivatives). For instance, the 2-methylallyl group’s vinyl protons should appear as a multiplet near δ 5.2–5.8 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ with an error margin <2 ppm. Cross-reference with computational mass prediction tools .
Advanced Research Questions
Q. What computational strategies are suitable for predicting electronic properties and reactivity in catalytic or biological systems?
- Methodological Answer : Apply Density Functional Theory (DFT) using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare results with experimental UV-Vis spectra for validation. For reactivity studies, use molecular dynamics simulations in explicit solvent models (e.g., water or DMSO) to assess solvation effects on transition states. Integrate AI-driven tools like COMSOL Multiphysics for parameter optimization in catalytic applications .
Q. How can factorial design resolve contradictions in experimental data, such as pH-dependent stability vs. theoretical predictions?
- Methodological Answer : Implement a 2³ factorial design to test variables: pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M). Use HPLC to quantify degradation products. Statistically analyze interactions via ANOVA, identifying dominant factors (e.g., pH × temperature interaction). Reconcile discrepancies by revisiting DFT models to include protonation states or solvent dielectric effects .
Q. What advanced separation techniques address challenges in isolating stereoisomers or tautomeric forms of this compound?
- Methodological Answer : Employ chiral stationary phases in HPLC (e.g., polysaccharide-based columns) with isocratic elution (hexane:isopropanol, 90:10). For tautomer resolution, use capillary electrophoresis (CE) with cyclodextrin additives. Validate purity via X-ray crystallography to confirm absolute configuration, referencing protocols for triazino-purine analogs .
Q. How can researchers design stability studies to evaluate environmental degradation pathways?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Thermal Stress : 40°C/75% RH for 6 months; monitor via TGA/DSC for decomposition thresholds.
- Photolytic Stress : Expose to UV light (320–400 nm) and analyze degradation via LC-MS/MS.
Cross-correlate data with computational degradation pathway simulations (e.g., Schrödinger’s QM tools) to predict reactive intermediates .
Methodological Resources
- Theoretical Frameworks : Align studies with purine chemistry and heterocyclic reaction mechanisms, ensuring hypotheses are grounded in established triazino-purine literature .
- Data Validation : Use NIST/TRC databases for thermodynamic properties and spectral comparisons .
- Training : Reference CHEM/IBiS 416 protocols for chemical biology methods, including kinetic assays and in vitro modeling .
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